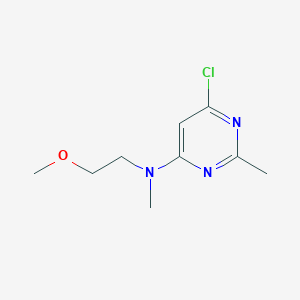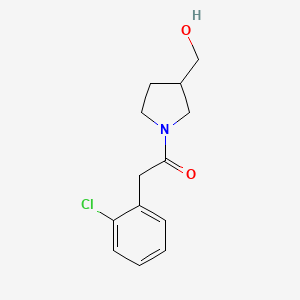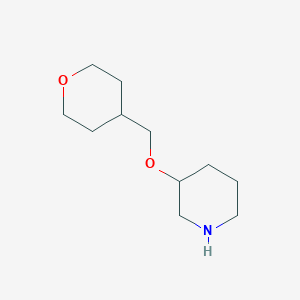
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
6-Chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine (CMEPDM) is an organic compound with a variety of uses in scientific research. CMEPDM is an amine with a molecular formula of C7H14ClN3O, and it is synthesized by reacting a 2-methoxyethyl amine with 6-chloro-2,4-dimethylpyrimidine. CMEPDM has a variety of applications in scientific research, including its use in biochemical and physiological experiments, as well as its potential to be used in the development of new drugs and treatments.
Scientific Research Applications
Antifungal Applications
Research has demonstrated the antifungal effectiveness of derivatives of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine. A study synthesized various derivatives and evaluated their antifungal activity against Aspergillus terreus and Aspergillus niger. The results indicated that one of the compounds exhibited significant antifungal activity, with Aspergillus terreus being more affected compared to Aspergillus niger. This suggests potential development of these derivatives as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Another study focused on the antiangiogenic potential of synthetic compounds derived from 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine. Through computational docking studies, one compound was identified with the lowest binding energy, suggesting strong theoretical antiangiogenic activity. This work implies that these derivatives could be explored further for their potential in cancer treatment by inhibiting angiogenesis (Jafar & Hussein, 2021).
Chemical Reactivity and Synthesis
The chemical reactivity of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine derivatives has been explored through various synthetic approaches. One study detailed the synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. The ability to generate a range of derivatives from a common precursor opens up possibilities for creating diverse molecules for further pharmacological evaluation (Botta et al., 1985).
properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-11-8(10)6-9(12-7)13(2)4-5-14-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGGRPSIKNEAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)
![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)